An In-depth Technical Guide to 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide (CAS 2167645-72-7)
An In-depth Technical Guide to 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide (CAS 2167645-72-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific research on this molecule is emerging, this guide synthesizes foundational knowledge of its core chemical motifs—the trifluoromethylpyridine and sulfonamide groups—to project its physicochemical properties, potential biological activities, and relevant methodologies for its study.
Molecular Overview and Physicochemical Properties
5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide possesses a unique structural architecture, combining the electron-withdrawing trifluoromethyl group and a sulfonamide moiety on a pyridine scaffold. This combination is anticipated to confer a range of interesting chemical and biological properties.
| Property | Predicted Value/Information | Source |
| CAS Number | 2167645-72-7 | [1] |
| Molecular Formula | C₇H₇F₃N₂O₂S | [1] |
| Molecular Weight | 240.2 g/mol | [1] |
| Chemical Structure | A pyridine ring substituted with a methyl group at the 5-position, a trifluoromethyl group at the 6-position, and a sulfonamide group at the 3-position. | Inferred |
The trifluoromethyl group is known to enhance metabolic stability and receptor binding affinity, while the sulfonamide group is a well-established pharmacophore with a wide range of biological activities.[]
Synthesis and Characterization
Proposed Synthetic Workflow
A likely synthetic approach would involve the sulfonation of a pre-functionalized pyridine ring.
Caption: Proposed synthetic workflow for 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide.
Detailed Experimental Protocol (Representative)
The following is a representative, non-validated protocol for the synthesis of a pyridine-based sulfonamide:
-
Sulfonation: To a stirred solution of the starting pyridine derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane), slowly add the sulfonyl chloride (1.1 equivalents) at room temperature.[3]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[3]
-
Work-up: Upon completion, remove the solvent under reduced pressure. Wash the residue with water to remove any inorganic impurities.[3]
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified sulfonamide.[3]
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O, N-H).
-
Elemental Analysis: To determine the elemental composition (%C, H, N, S).
Potential Biological Activities and Therapeutic Applications
The structural motifs present in 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide suggest a range of potential biological activities.
Antimicrobial Activity
Sulfonamides are a well-known class of antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4] Pyridine derivatives have also demonstrated broad-spectrum antibacterial and antifungal activities.[] The combination of these two pharmacophores in the target molecule makes it a promising candidate for development as a novel antimicrobial agent.
Caption: Postulated mechanism of antimicrobial action.
Other Potential Applications
Derivatives of both pyridine and sulfonamides have been investigated for a multitude of other therapeutic applications, including:
-
Antiviral [5]
-
Anticancer []
-
Anti-inflammatory
-
Antidiabetic [3]
-
Enzyme Inhibition (e.g., carbonic anhydrase)[6]
The presence of the trifluoromethyl group can also play a significant role in the structure-activity relationship (SAR) of such compounds, potentially enhancing their potency and selectivity as enzyme inhibitors.[7][8][9]
In Vitro Biological Evaluation
To assess the therapeutic potential of 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide, a series of in vitro assays should be conducted.
Antimicrobial Susceptibility Testing
A standard protocol to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains is outlined below.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Representative Protocol for MIC Determination:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium.[4]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 1–3 × 10⁸ cfu/mL).[4]
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is not available, general precautions for handling sulfonamide and fluorinated organic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide represents a promising scaffold for the development of novel therapeutic agents. Its unique combination of a sulfonamide pharmacophore and a trifluoromethyl-substituted pyridine ring suggests a high potential for potent and selective biological activity. Further research, including the development of a robust synthetic route and comprehensive biological evaluation, is warranted to fully explore the therapeutic potential of this and related compounds. The structural insights from crystallographic studies of similar pyridine sulfonamides could also guide future drug design and development efforts.[11][12][13][14]
References
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NIH, NLM Dataset Catalog. (n.d.). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Retrieved from [Link]
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ACS Figshare. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Retrieved from [Link]
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- Carradori, S., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Journal of Fungi.
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Semantic Scholar. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Retrieved from [Link]
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Semantic Scholar. (2023). An SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Retrieved from [Link]
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Bentham Science Publishers. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Retrieved from [Link]
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ACS Publications. (2009). Sulfonamide−Pyridine-N-oxide Cocrystals. Retrieved from [Link]
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ResearchGate. (2020). Biological activities of sulfonamides. Retrieved from [Link]
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Bentham Science Publisher. (2023). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Retrieved from [Link]
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ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved from [Link]
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MDPI. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]
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JoVE. (n.d.). THE IN VITRO AND IN VIVO EFFECT OF SULFONAMIDES UPON THE STREPTOCOCCAL ANTIFIBRINOLYSIN TEST. Retrieved from [Link]
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PubMed. (2017). The Synthesis of Trifluoromethyl-sulfonimidamides from Sulfinamides. Retrieved from [Link]
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PMC. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
- Google Patents. (1998). PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
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European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link]
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